Biotin-cysteine

Protein Labeling Redox Proteomics Disulfide Bonding

Choose Biotin-cysteine for its unique, unblocked thiol group. This enables reversible disulfide conjugation for mild elution of biotin-tagged proteins, preserving their native state. Its high DMSO solubility (25 mg/mL) ensures more reproducible standard curves in competitive avidin-binding ELISAs than free biotin. This is the preferred reagent for labs needing precise, reversible labeling and assay performance.

Molecular Formula C13H23N3O5S2
Molecular Weight 365.463
CAS No. 151009-85-7
Cat. No. B596664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-cysteine
CAS151009-85-7
Molecular FormulaC13H23N3O5S2
Molecular Weight365.463
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S
InChIInChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1
InChIKeyGJCQPPUOAYPVRE-PPINCWRJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-cysteine (CAS 151009-85-7) for Biotinylation Assays: Procurement & Selection Guide


Biotin-cysteine (also known as N-Biotinyl-L-cysteine) is a biotinylated amino acid derivative [1], formed by the covalent conjugation of biotin to L-cysteine via an amide bond . The compound combines the high-affinity biotin moiety for streptavidin/avidin binding with the reactive thiol (-SH) group of cysteine, which enables disulfide formation and site-specific protein labeling . It is primarily utilized as a biochemical assay reagent in competitive binding assays for the detection of avidin and biotin .

Why Biotin-cysteine Cannot Be Replaced by Generic Biotin or Other Biotin Derivatives


Substituting Biotin-cysteine with free biotin or alternative biotinylated compounds (e.g., biotin-maleimide, biotin-NHS) in critical assays is not scientifically equivalent due to its distinct structural and functional features. The compound provides a native, unblocked thiol group, which is essential for forming reducible disulfide linkages and for applications requiring reversible conjugation . In contrast, biotin-maleimide forms a stable, irreversible thioether bond, and biotin-NHS targets primary amines (lysine residues) rather than sulfhydryls . Furthermore, Biotin-cysteine serves as a competitive binder in avidin/biotin detection assays, a role that cannot be fulfilled by the simple biotin molecule due to differences in binding kinetics and steric accessibility .

Quantitative Evidence for Biotin-cysteine (CAS 151009-85-7) Differentiation in Research Applications


Reversible Thiol Reactivity vs. Irreversible Maleimide Conjugation

Biotin-cysteine possesses a free, unblocked sulfhydryl (-SH) group that enables reversible disulfide bond formation, in contrast to biotin-maleimide reagents which form irreversible thioether bonds . The thiol group can be oxidized or reduced under controlled conditions, allowing for release of the biotin label, which is critical for applications such as the biotin-switch assay for detecting S-nitrosylation [1]. This reversibility is not achievable with biotin-maleimide conjugates.

Protein Labeling Redox Proteomics Disulfide Bonding

Competitive Binding Utility vs. Simple Biotin Detection

Biotin-cysteine is specifically formulated and validated as a competitive binder in avidin/biotin detection assays, a functional role that free biotin cannot efficiently perform due to differences in solubility and steric hindrance . In such assays, the compound competes with sample biotin for avidin binding sites, enabling quantification of free biotin [1].

Competitive Assays Avidin-Biotin Detection Quantification

Shelf-Life and Storage Stability for Long-Term Procurement

Vendor stability data indicate that Biotin-cysteine (N-Biotinyl-L-cysteine) maintains purity when stored as a powder at -20°C for up to 3 years or at 4°C for 2 years, providing a predictable and extended shelf-life for laboratory stock management . In solvent (e.g., DMSO), stability is maintained for 6 months at -80°C . This defined stability profile contrasts with many custom-synthesized biotin derivatives which lack long-term stability validation, reducing the risk of reagent degradation and assay variability over multi-year projects.

Stability Storage Shelf-Life

Validated Research Applications for Biotin-cysteine (CAS 151009-85-7) Based on Quantitative Evidence


Competitive ELISA for Biotin Quantification in Serum or Cell Lysates

In laboratories needing to measure free biotin levels in biological fluids (e.g., for nutritional studies or diagnosing biotinidase deficiency), Biotin-cysteine is the preferred competitor in competitive avidin-binding ELISAs. Its defined competitive binding activity, as noted in assay protocols , allows for the construction of standard curves that are more reproducible than those generated with free biotin, due to its higher solubility in DMSO-based stock solutions (25 mg/mL with heating) .

Reversible Protein Biotinylation for Purification Under Native Conditions

For structural biologists or biochemists requiring a cleavable biotin tag, Biotin-cysteine provides a means of reversible labeling. The free sulfhydryl group allows conjugation to proteins via reducible disulfide bonds, enabling mild elution from streptavidin resins using reducing agents such as DTT . This avoids the harsh elution conditions (e.g., low pH, denaturants) required for the essentially irreversible biotin-streptavidin interaction, thus preserving native protein conformation and activity.

Detection of S-Nitrosylation and Other Redox-Sensitive Cysteine Modifications

In redox proteomics workflows, such as the biotin-switch assay, Biotin-cysteine (or its derivatives) is used to label nascent thiols generated after selective reduction of modified cysteines. This approach relies on the specific reactivity of the cysteine thiol group, a feature not present in biotin-NHS or biotin-maleimide reagents, which would label primary amines or all accessible cysteines, respectively [1]. The quantitative data on reversible thiol chemistry underpins its use in identifying labile post-translational modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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